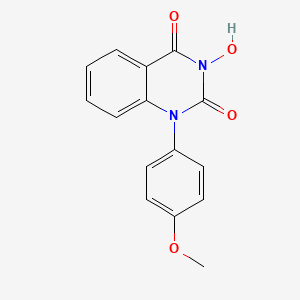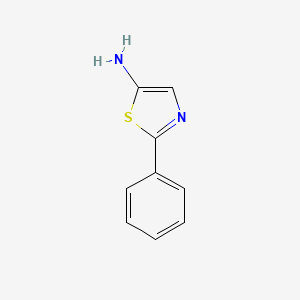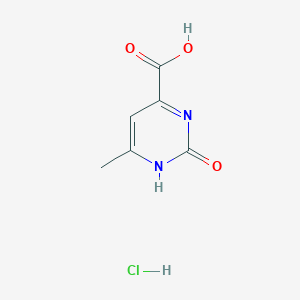
3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane" is not directly mentioned in the provided papers. However, the papers discuss various bromo- and methoxy-substituted cyclobutane derivatives, which can offer insights into the reactivity and properties of similar compounds. For instance, the reaction of bromo-substituted cyclobutanones with nucleophiles can lead to the formation of cyclopropane bis-lactones, as seen in the reaction of 3-bromo-5-methoxyfuran-2(5H)-one . Additionally, the use of bromoacetyl-substituted coumarins for derivatization in chromatography suggests potential applications for bromo- and methoxy-substituted compounds in analytical chemistry .
Synthesis Analysis
The synthesis of bromo- and methoxy-substituted cyclobutane derivatives can involve various strategies, including the reaction of bromocyclobutanones with nucleophiles . For example, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with methanolic potassium hydroxide can yield methoxy-substituted butyrates and lactones . Similarly, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles can lead to cyclopropane bis-lactones . These reactions often involve intermediates that undergo ring-opening followed by nucleophilic substitution of the halogen.
Molecular Structure Analysis
The molecular structure of bromo- and methoxy-substituted cyclobutane derivatives can be complex, as demonstrated by the X-ray crystallography used to determine the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate . The presence of substituents can influence the geometry and electronic structure of the cyclobutane ring, as seen in the photoelectron spectra and semi-empirical calculations of 3,3,4,4-tetramethyl-1,2-bis(methoxyimino)cyclobutane isomers .
Chemical Reactions Analysis
Bromo- and methoxy-substituted cyclobutane derivatives can participate in a variety of chemical reactions. The reactivity can be influenced by the presence of the bromo and methoxy groups, as well as other substituents. For instance, the reaction of 2-bromo- and 2,2-dibromo-cyclobutanones with alcoholic potassium hydroxide can lead to different products depending on the reaction conditions . The formation of cyclopropane bis-lactones from 3-bromo-5-methoxyfuran-2(5H)-one also illustrates the potential for ring closure and nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and methoxy-substituted cyclobutane derivatives can vary widely. The introduction of a methoxy group can affect the polarity and solubility of the compound, while the bromo group can enhance reactivity towards nucleophilic substitution. The fluorescent properties of 3-bromoacetyl-7-methoxycoumarin suggest that similar compounds could be used as fluorescent tags in analytical applications . The ionization potentials and electronic structures of methoxyimino-substituted cyclobutanes provide insights into the electronic effects of methoxy groups on the cyclobutane ring .
科学的研究の応用
Palladium-Catalyzed Reactions
One application involves palladium-catalyzed reactions where cyclobutanones, similar to 3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane, react with aryl bromides. This process facilitates the formation of arylated benzolactones through carbon-carbon bond cleavage and formation, showcasing the compound's potential in creating complex organic molecules (Matsuda, Shigeno, & Murakami, 2008).
Electrospray Ionization Mass Spectrometry
Another study used electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor to investigate reactions proceeding via radical cations as reactive intermediates. This research highlights the utility of this compound in studying preparatively interesting electron-transfer-initiated chain reactions (Meyer & Metzger, 2003).
Lewis Acid-Catalyzed Reactions
Lewis acid-catalyzed reactions represent another area of application, where cyclobutane derivatives are used to construct functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes. This demonstrates the chemical's role in facilitating complex molecular rearrangements and the synthesis of new organic structures (Yao & Shi, 2007).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives also form a crucial part of the research on this compound. Studies have focused on understanding the conformation and behavior of cyclobutane derivatives through X-ray crystallography, providing insights into their molecular geometry and potential applications in material science and synthetic chemistry (Kirillov, Nikiforova, & Dmitriev, 2015).
Conformational Behavior Studies
Research into the conformational behavior of cyclobutane derivatives, including those similar to this compound, has shed light on their physical properties and reactions under various conditions. This knowledge aids in the development of new materials and in the improvement of synthetic methodologies (Powell et al., 1988).
特性
IUPAC Name |
3-bromo-1-methoxy-1-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c1-11-5(6(8,9)10)2-4(7)3-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWBOPHLDDTOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)
![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)
![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)
![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)
![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)

![2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2531166.png)
![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)


![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)